molecular formula C7H3BrN2O6 B3145577 4-Bromo-3,5-dinitrobenzoic acid CAS No. 577-52-6

4-Bromo-3,5-dinitrobenzoic acid

Cat. No.: B3145577
CAS No.: 577-52-6
M. Wt: 291.01 g/mol
InChI Key: CEKRKRORVUEWMI-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dinitrobenzoic acid is a benzoic acid derivative . It has a linear formula of C7H3BrN2O6 and a molecular weight of 291.016 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C7H3BrN2O6 . The structure and various molecular parameters of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, have been determined at the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

An energetic Copper (II) complex based on 3,5 dinitrobenzoic acid (DNBA) was synthesized from copper nitrate, DNBA, and 2,2’ bipyridine . The decomposition, kinetics, and reaction mechanism for the decomposition reaction were studied using thermogravimetry and differential scanning calorimetry analyses .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 291.016 . A similar compound, 3,5-dinitrobenzoic acid, is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic than benzoic acid and 3-nitrobenzoic acid .

Scientific Research Applications

Antifungal Activity

4-Bromo-3,5-dinitrobenzoic acid and its derivatives exhibit considerable antifungal activity. They are particularly effective in spore germination tests against various fungi and act as protectant fungicides against wheat rust and chocolate spot on broad beans. The esters of this compound have been found to be more active than some traditional fungicides like oxycarboxin and captan (Lehtonen, Summers, & Carter, 1972).

Catalysis in Organic Synthesis

In organic chemistry, this compound plays a role in catalysis. It has been used in Bronsted acid catalyzed alkylation reactions of aldehydes, promoting reactions between aldehydes and diarylmethanols to yield alkylation products with moderate to high efficiency (Zhu, Wang, & Guo, 2012).

Supramolecular Chemistry

This compound has been studied in the field of supramolecular chemistry. It forms molecular complexes and cocrystals with other compounds, demonstrating interesting properties like iodo-nitro interactions and layered structures, which are significant for the development of new materials (Ranganathan & Pedireddi, 1998; Pedireddi, Ranganathan, & Chatterjee, 1998).

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical products. It has been used in the preparation of pyrimidine medicaments, showcasing its relevance in drug development (Xu Dong-fang, 2000).

Crystal Engineering

The compound is also significant in crystal engineering, forming molecular tapes and structures through hydrogen and halogen bonds. These properties are crucial for designing new crystalline materials with specific properties (Saha, Nangia, & Jaskólski, 2005).

Safety and Hazards

The safety data sheet for 4-Bromo-3,5-dinitrobenzoic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

4-Bromo-3,5-dinitrobenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It acts as a prodrug that enters cells through passive diffusion and reacts with intracellular nucleophiles to generate reactive oxygen species . This interaction leads to the inhibition of cancer cell growth by inducing oxidative stress within the cells. The compound’s ability to generate reactive oxygen species makes it a valuable tool in studying oxidative stress-related biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing oxidative stress, which can lead to cell death in cancer cells. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By generating reactive oxygen species, this compound disrupts the normal function of cancer cells, leading to their apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the generation of reactive oxygen species. These reactive molecules interact with various biomolecules, leading to oxidative damage and cell death. The compound’s ability to induce oxidative stress is a key factor in its anticancer properties. Additionally, this compound may inhibit or activate specific enzymes involved in oxidative stress pathways, further enhancing its effectiveness against cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained oxidative stress and cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the optimal dosage for therapeutic use. Studies have shown that careful dosage management is crucial to maximize the compound’s anticancer properties while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress. The compound interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species. By influencing these metabolic pathways, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its effectiveness as an anticancer agent .

Properties

IUPAC Name

4-bromo-3,5-dinitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKRKRORVUEWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-52-6
Record name 4-Bromo-3,5-dinitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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